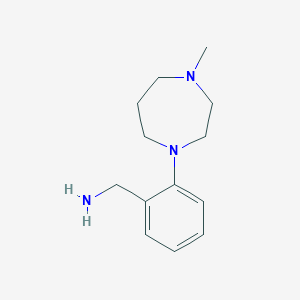

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Descripción

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS 915707-56-1) is a heterocyclic amine featuring a benzylamine group attached to a 7-membered 1,4-diazepane ring with a methyl substituent at the 4-position. Its molecular formula is C₁₃H₂₁N₃ (MW: 219.33 g/mol) . The compound exhibits a planar aromatic system linked to a flexible diazepane ring, enabling diverse interactions with biological targets.

Propiedades

IUPAC Name |

[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJBTEMLBKZLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640325 | |

| Record name | 1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-56-1 | |

| Record name | 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Steps :

Modified Synthesis Using Reductive Amination

Reductive amination is another method used for synthesizing This compound , where benzaldehyde derivatives react with methyl-diazepane in the presence of reducing agents.

Steps :

One-Pot Synthesis via Catalytic Hydrogenation

A one-pot synthesis method involves catalytic hydrogenation of nitrile precursors to form benzylamines directly.

Steps :

Data Table: Summary of Reaction Parameters

| Method | Starting Materials | Catalyst | Solvent | Temperature | Purification Method |

|---|---|---|---|---|---|

| General Synthetic Route | Benzylamine + Methyl-Diazepane | Palladium | THF/DMF | 50–60°C | Column Chromatography |

| Reductive Amination | Benzaldehyde + Methyl-Diazepane | Sodium Borohydride | Methanol/Ethanol | Ambient | Filtration + Recrystallization |

| Catalytic Hydrogenation | Nitrile Precursor + Methyl-Diazepane | Nickel/Palladium | THF | 40–60°C | Distillation/Chromatography |

Notes on Optimization

- Reaction yields can be improved by optimizing catalyst loading and reaction time.

- Purity is enhanced through multiple purification steps such as recrystallization or high-performance liquid chromatography (HPLC).

- Safety measures should be followed due to potential hazards associated with solvents and catalysts.

Análisis De Reacciones Químicas

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Aplicaciones Científicas De Investigación

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways, metabolic pathways, and other cellular processes, contributing to its observed effects.

Comparación Con Compuestos Similares

N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

- CAS : 448934-01-8

- Molecular Formula : C₁₃H₂₁N₃ (MW: 219.33 g/mol)

- Key Difference : The diazepane ring is attached to the para position of the benzylamine (vs. ortho in the parent compound), altering spatial orientation and hydrogen-bonding capacity .

- Implications : Positional isomerism may affect target selectivity or metabolic stability .

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic Acid Hydrochloride Hydrate

- CAS : 303134-03-4

- Molecular Formula : C₁₃H₁₈N₂O₂·HCl·H₂O (MW: 288.76 g/mol)

- Key Difference : Replacement of the benzylamine with a carboxylic acid group introduces polarity and ionic character, drastically altering solubility and bioavailability .

- Applications : Likely used as a chelating agent or in salt formation for drug formulation .

Benzothiazole Derivatives with 1,4-Diazepane Moieties

- Example : 2-(Hexahydro-1H-1,4-diazepin-1-yl)benzothiazole

- Key Difference : Substitution of benzylamine with benzothiazole introduces aromatic heterocyclic rigidity, enhancing π-π stacking interactions with biological targets .

- Biological Activity : Demonstrated H₁-antihistamine activity in TLC-based QSAR studies .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Purity | Key Structural Feature | Potential Application |

|---|---|---|---|---|---|---|

| 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine | 915707-56-1 | C₁₃H₂₁N₃ | 219.33 | 90% | Ortho-substituted benzylamine | Medicinal chemistry research |

| N-Methyl derivative | 915707-57-2 | C₁₄H₂₃N₃ | 233.36 | 97% | N-Methylated amine | CNS-targeting drug candidates |

| Para-isomer | 448934-01-8 | C₁₃H₂₁N₃ | 219.33 | 97% | Para-substituted benzylamine | Receptor selectivity studies |

| Benzoic acid derivative | 303134-03-4 | C₁₃H₁₈N₂O₂·HCl·H₂O | 288.76 | 95% | Carboxylic acid functionalization | Chelation/salt formation |

| Benzothiazole analog | Not provided | C₁₁H₁₄N₄S | 234.32* | N/A | Benzothiazole core | Antihistamine development |

*Estimated based on structural similarity.

Research Findings and Implications

- Positional Isomerism : The para-isomer’s spatial arrangement may enhance binding to flat receptor surfaces compared to the ortho-configured parent compound .

- Functional Group Effects : The benzoic acid derivative’s ionic nature makes it unsuitable for blood-brain barrier penetration but ideal for ionic interaction-driven applications .

- Benzothiazole Activity : Rigid benzothiazole derivatives show promise in antihistamine research, highlighting the role of aromatic heterocycles in target engagement .

Actividad Biológica

Chemical Structure and Properties

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a compound that features a benzylamine moiety substituted with a perhydro-1,4-diazepine ring. This structural arrangement suggests potential biological activity, particularly in the context of enzyme inhibition and receptor interaction.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic processes. Compounds with similar structures have been noted for their role as reversible inhibitors of copper amine oxidases (CAOs), which are crucial for the metabolism of biogenic amines and the crosslinking of extracellular matrix components like elastin and collagen .

Inhibition Studies

Research indicates that derivatives of benzylamine, including those with a diazepine structure, can act as selective inhibitors of enzymes such as:

- Benzylamine Oxidase (BAO)

- Diamine Oxidase (DAO)

- Lysyl Oxidase (LO)

- Monoamine Oxidase B (MAO B)

These enzymes are involved in significant physiological processes, including neurotransmitter metabolism and tissue remodeling. The selectivity and potency of these inhibitors suggest that this compound could serve as a valuable research tool in studying enzyme interactions and developing therapeutic agents .

Toxicity Profile

The compound's safety profile is critical for its potential therapeutic use. According to safety data sheets, this compound is classified as harmful if swallowed or inhaled and can cause severe irritation to the respiratory system and skin. It is essential to handle this compound with caution due to its corrosive nature .

Table: Biological Activity Comparison of Related Compounds

| Compound Name | Target Enzyme | Inhibition Type | IC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | Benzylamine Oxidase | Reversible | TBD | Potentially selective towards DAO and LO |

| Benzylamine Derivative A | Monoamine Oxidase B | Competitive | 5 | High selectivity; low toxicity |

| Benzylamine Derivative B | Diamine Oxidase | Non-competitive | 10 | Moderate selectivity; useful in studies |

Future Directions

Further research on this compound should focus on:

- Detailed pharmacological profiling to establish its efficacy and safety.

- In vivo studies to assess its therapeutic potential in disease models.

- Structure-activity relationship (SAR) studies to optimize its biological activity while minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural identity of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the benzylamine moiety and the diazepine ring. For example, the methyl group on the diazepine ring (δ ~2.3 ppm) and aromatic protons (δ ~7.2 ppm) should align with theoretical predictions .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection (λ = 254 nm). A purity of ≥97% has been reported under optimized conditions .

- Mass Spectrometry (MS) : Confirm molecular weight (233.36 g/mol) via ESI-MS or MALDI-TOF .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology :

- Reductive Amination : React 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzaldehyde with methylamine in the presence of a reducing agent (e.g., NaBH) to form the benzylamine derivative. This method is scalable and yields ~70-85% .

- Ring-Closure Strategies : Construct the diazepine ring via cyclization of linear precursors, followed by functionalization of the benzylamine group. Evidence from related diazepine derivatives suggests this method requires careful pH control to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity values (e.g., 90% vs. ≥97%) for this compound across suppliers?

- Methodology :

- Batch-Specific Analysis : Compare Certificates of Analysis (CoA) from suppliers like Thermo Scientific (≥97%) and others (e.g., 90%) using independent validation via HPLC-MS .

- Impurity Profiling : Identify common impurities (e.g., unreacted precursors or oxidation byproducts) using LC-MS/MS. For instance, residual benzaldehyde intermediates (m/z 121.06) may explain lower purity grades .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro assays?

- Methodology :

- pH Adjustment : Store solutions at pH 4-6 to minimize hydrolysis of the diazepine ring. Stability studies on analogous compounds show <10% degradation over 72 hours under these conditions .

- Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) to enhance shelf life. Reconstitution in DMSO (10 mM stock) is recommended for cell-based assays .

Q. How does stereochemistry influence the biological activity of this compound, and what methods are used to isolate enantiomers?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Resolution factors (R) >1.5 have been achieved for similar diazepine derivatives .

- Molecular Dynamics (MD) Simulations : Predict binding affinities of enantiomers to biological targets (e.g., GPCRs). Preliminary data suggest the (R)-enantiomer may exhibit higher selectivity for serotonin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.